4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid
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Overview
Description
4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoic acid moiety, a pyrrolidinyl group, and a piperazinyl group, making it a subject of interest for chemists and biologists alike.
Mechanism of Action
Target of Action
Derivatives of 1h-pyrrole-2,5-diones, also known as maleimides (mi), are known to exhibit selective inhibitory activity against various proteins . These include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
The compound, being a derivative of maleimides (MI), contains two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Given its structural similarity to maleimides (mi), it can be inferred that it may affect the biosynthesis of prostaglandins and the intracellular signaling mechanisms .
Result of Action
Maleimides (mi) and their derivatives are known to exhibit a wide range of biological activities . These include anticandidiasis and antituberculosis properties , and potential use in the therapy of brain tumors and liver and skin cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid: This compound shares a similar core structure but lacks the piperazinyl group, which may affect its reactivity and biological activity.
4-[2,5-Dioxo-3-(piperidin-1-yl)-2,3,4,5-tetrahydro-1H-pyrrol-1-yl]benzenesulfonamide: Another related compound with a different substituent, which could lead to variations in its chemical and biological properties.
Uniqueness
The presence of the piperazinyl group in 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid distinguishes it from similar compounds. This group can enhance the compound’s binding affinity to certain molecular targets and potentially increase its biological activity.
Properties
IUPAC Name |
4-[2,5-dioxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-22-17-21(23(29)27(22)20-10-8-19(9-11-20)24(30)31)26-15-13-25(14-16-26)12-4-7-18-5-2-1-3-6-18/h1-11,21H,12-17H2,(H,30,31)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZCJFBUDYTMJR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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